N-methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide
Description
Chemical Structure and Key Features The compound N-methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide (RN: 374914-23-5) is a phthalazine derivative characterized by:
- A phthalazine core (a bicyclic aromatic system with two nitrogen atoms).
- A 4-methyl-3-sulfamoylphenyl substituent at position 4 of the phthalazine ring, contributing sulfonamide functionality.
- A phenoxyacetamide side chain with an N-methyl group at the terminal amide.
Properties
IUPAC Name |
N-methyl-2-[4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-15-7-8-16(13-21(15)34(25,31)32)23-19-5-3-4-6-20(19)24(29-28-23)27-17-9-11-18(12-10-17)33-14-22(30)26-2/h3-13H,14H2,1-2H3,(H,26,30)(H,27,29)(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOSGVHOEASVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387725 | |
| Record name | N-Methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6617-99-8 | |
| Record name | N-Methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the phthalazine core. This is followed by the introduction of the sulfamoylphenyl group and the phenoxyacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analysis
Phthalazine vs. Benzimidazole Derivatives
Target Compound vs. 3ae/3af/3ag ():
While the target compound features a phthalazine core , analogs like 3ae–3ag are based on a benzimidazole scaffold . The benzimidazole derivatives incorporate sulfinyl/sulfonyl groups linked to pyridylmethyl substituents, whereas the target compound’s phthalazine core is substituted with a sulfamoylphenyl group. This structural divergence may influence biological target specificity, as phthalazines are often associated with kinase inhibition or DNA intercalation, while benzimidazoles are common in proton pump inhibitors .- Target Compound vs. Compound 6a (): Compound 6a shares the phthalazine backbone but differs in substituents: A hydrazinocarbonylmethyl group replaces the sulfamoylphenyl moiety. The phenoxyacetamide side chain in 6a lacks the N-methyl group. The target compound’s sulfamoyl group may enhance solubility or receptor binding compared to 6a’s hydrazine functionality .
Sulfonamide/Sulfamoyl Functional Groups
- The target compound’s 3-sulfamoylphenyl group distinguishes it from analogs like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), which features a methylsulfonyl group.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide?
- Methodological Answer: Synthesis involves multi-step reactions, often starting with coupling of phthalazine and sulfamoylphenyl precursors via Buchwald-Hartwig amination or Ullmann coupling. Critical steps include protecting group strategies (e.g., for phenoxyacetamide moieties) and purification using column chromatography with solvent systems like hexane:ethyl acetate (9:3 v/v). Reaction progress is monitored via TLC and validated by NMR (e.g., DMSO-d6 for ¹H/¹³C spectra) .
- Data Contradictions: Some protocols use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent, while others prefer HATU for higher yields. Optimization of equivalents (e.g., TBTU at 1.5 equivalents vs. 2.0) may resolve discrepancies .
Q. How is structural characterization performed for this compound?
- Methodological Answer: Confirm identity via:
- NMR Spectroscopy: ¹H NMR (400 MHz) for aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10.5 ppm).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₆H₂₄N₄O₄S).
- X-ray Crystallography: For solid-state conformation analysis, particularly to resolve stereoelectronic effects of the phthalazine core .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets due to sulfamoyl/phthalazine motifs) using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ for kinases). IC₅₀ values should be compared to structurally related compounds like N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, which show sub-micromolar activity in kinase inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer: Systematically modify:
- Phenoxy Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Phthalazine Core: Replace methyl with cyclopropyl to probe steric effects on target binding.
- Sulfamoyl Group: Explore bioisosteres like sulfonamide or phosphonate to modulate solubility. Validate changes via molecular docking (e.g., AutoDock Vina) against homology models of target proteins .
- Data Contradictions: Conflicting SAR data may arise from off-target effects; use proteome-wide profiling (e.g., KINOMEscan) to clarify selectivity .
Q. What computational strategies predict metabolic liabilities?
- Methodological Answer: Employ DFT calculations (e.g., Gaussian 16) to assess oxidation potentials of methyl and sulfamoyl groups. Combine with in silico metabolite prediction tools (e.g., MetaSite) to identify vulnerable sites (e.g., N-methyl oxidation to formaldehyde). Cross-validate with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. How to resolve discrepancies in solubility and bioavailability data?
- Methodological Answer: Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility studies. For low oral bioavailability (<20%), employ amorphous solid dispersions (e.g., HPMCAS-LF polymer) or lipid-based formulations. Compare with analogs like N-[4-(2-fluoropyridin-4-yl)thiophen-2-yl]-2-{3-[(methylsulfonyl)amino]phenyl}acetamide, which show improved solubility via sulfonyl group hydration .
Q. What experimental designs mitigate synthetic byproduct formation?
- Methodological Answer: Optimize reaction conditions:
- Temperature Control: Maintain ≤5°C during coupling to suppress side reactions (e.g., dimerization).
- Catalyst Screening: Test Pd(OAc)₂/Xantphos vs. Pd₂(dba)₃ for Buchwald-Hartwig steps to minimize palladium black formation.
- Purification: Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) to isolate high-purity (>98%) batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
